molecular formula C11H12FNO2 B8466359 4-(2-Fluorophenyl)-5,5-dimethyloxazolidin-2-one

4-(2-Fluorophenyl)-5,5-dimethyloxazolidin-2-one

Cat. No.: B8466359
M. Wt: 209.22 g/mol
InChI Key: YKFBCOVVFVFOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-5,5-dimethyloxazolidin-2-one is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

4-(2-fluorophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H12FNO2/c1-11(2)9(13-10(14)15-11)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3,(H,13,14)

InChI Key

YKFBCOVVFVFOBL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (1-(2-fluorophenyl)-2-hydroxy-2-methylpropyl)carbamate (400 mg, 1.41 mmol) in THF (8 mL) was added potassium tert-butoxide (316.87 mg, 2.82 mmol) at 0-5° C. The resulting reaction mixture was stirred for 2 hours at ambient temperature. After completion of the reaction (monitored by TLC, TLC system: 50% EtOAc in hexane), the reaction mixture was quenched with ice water and extracted with EtOAc. The combined organic layers were washed with, water, saturated NaCl solution and dried on Na2SO4, filtered, and concentrated under reduced pressure to afford 4-(2-fluorophenyl)-5,5-dimethyloxazolidin-2-one (290 mg, 98.18%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6): δ 8.05 (s, 1H), 7.44-7.35 (m, 2H), 7.30-7.22 (m, 2H), 4.88 (s, 1H), 1.53 (s, 3H), 0.88 (s, 3H). m/z (ESI) 210.1 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
316.87 mg
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reactant
Reaction Step One
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Quantity
8 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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